molecular formula C15H11Cl3O3 B4631533 3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde

3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde

Cat. No. B4631533
M. Wt: 345.6 g/mol
InChI Key: LVJFXUOFFMQMIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions with specific reagents to introduce or modify functional groups. For example, spectroscopic studies have been used to characterize compounds synthesized from reactions involving hexachlorocyclotriphosphazene and hydroxybenzaldehydes, showcasing the detailed steps and conditions required for such syntheses (Özay et al., 2013).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of synthesized compounds. The orthorhombic crystal system and specific space groups can provide insights into the molecular arrangement, essential for understanding the physical and chemical properties of the compound (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity of organic compounds is significantly influenced by their functional groups. Studies on the regioselective protection of hydroxyl groups in benzaldehydes highlight the chemical behavior and potential reactions these compounds can undergo, providing a foundation for understanding similar reactions in 3-Chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde (Plourde & Spaetzel, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for applications in materials science and chemistry. The orthorhombic structure and specific dimensions of a compound's crystals can inform about its stability and solubility characteristics (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with light or other compounds, are fundamental to its applications in synthesis and materials science. For instance, the electrochemical conversion of alkylated toluenes to benzaldehydes demonstrates the influence of electronic effects on chemical reactivity and the potential for synthesizing derivative compounds (Trutschel et al., 1991).

Scientific Research Applications

Chemical Synthesis and Characterization

3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde, while not directly referenced in the provided studies, is structurally related to various chlorinated benzaldehydes and their derivatives, which have been synthesized and characterized for understanding their chemical properties and potential applications. For example, research into chlorinated vanillins and syringaldehydes involves synthesis and gas chromatographic separation, providing insights into the analytical methodologies that could apply to the compound (Hyötyläinen & Knuutinen, 1993). Similarly, the study on the enzyme-catalyzed asymmetric C–C bond formation highlights the potential of using biocatalysts for synthesizing complex organic molecules, which could extend to the synthesis of targeted chlorinated benzaldehydes (Kühl et al., 2007).

Material Science and Optical Properties

Research into the synthesis and optical properties of metal complexes using substituted benzaldehydes demonstrates the potential application of such compounds in developing materials with specific thermal, mechanical, and optical characteristics. For instance, the study on aluminum and zinc quinolates highlights the creation of complexes with improved thermal stability and processability, indicating the possible use of 3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde in similar applications (Barberis & Mikroyannidis, 2006).

Advanced Organic Synthesis

The versatility of benzaldehyde derivatives in organic synthesis is further demonstrated through various studies focusing on the synthesis of heterocyclic compounds, polymeric materials, and novel organic structures. For example, research on the electrochemical conversion of alkyloxytoluenes to benzaldehyde acetals presents a new approach to synthesizing liquid-crystalline materials, suggesting potential routes for creating advanced materials from chlorinated benzaldehydes (Trutschel et al., 1991).

Analytical and Synthetic Reagent Development

Benzaldehyde derivatives have been explored as analytical reagents for metal ion detection and as intermediates in synthetic chemistry. For example, the study on picolinaldehyde derivatives and their applications in analytical chemistry suggests the potential of chlorinated benzaldehydes as reagents for detecting metal ions, based on their ability to form strongly colored chelates (Otomo & Kodama, 1973).

properties

IUPAC Name

3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c16-11-2-1-3-14(15(11)18)21-7-6-20-13-5-4-10(9-19)8-12(13)17/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJFXUOFFMQMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCOC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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